N'-hydroxy-4-(pyridin-3-ylmethoxy)benzene-1-carboximidamide
Description
N'-Hydroxy-4-(pyridin-3-ylmethoxy)benzene-1-carboximidamide is an amidoxime derivative characterized by a pyridin-3-ylmethoxy substituent at the para position of the benzene ring. Amidoximes are known for their versatile applications in medicinal chemistry, including antimicrobial, anticancer, and enzyme inhibitory activities .
Properties
CAS No. |
145259-50-3 |
|---|---|
Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
N'-hydroxy-4-(pyridin-3-ylmethoxy)benzenecarboximidamide |
InChI |
InChI=1S/C13H13N3O2/c14-13(16-17)11-3-5-12(6-4-11)18-9-10-2-1-7-15-8-10/h1-8,17H,9H2,(H2,14,16) |
InChI Key |
YMUFVUPCVBRWGE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)COC2=CC=C(C=C2)C(=NO)N |
Isomeric SMILES |
C1=CC(=CN=C1)COC2=CC=C(C=C2)/C(=N/O)/N |
Canonical SMILES |
C1=CC(=CN=C1)COC2=CC=C(C=C2)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-4-(pyridin-3-ylmethoxy)benzene-1-carboximidamide typically involves the reaction of 4-(pyridin-3-ylmethoxy)benzoic acid with hydroxylamine . The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol, and may require the presence of catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for N’-hydroxy-4-(pyridin-3-ylmethoxy)benzene-1-carboximidamide are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-4-(pyridin-3-ylmethoxy)benzene-1-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions typically involve controlled temperatures, pH levels, and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Biological Applications
N'-hydroxy-4-(pyridin-3-ylmethoxy)benzene-1-carboximidamide has shown promise in several areas:
Pharmaceutical Applications
The compound is being investigated as a candidate for drug development due to its potential interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest it may modulate the activity of proteins related to disease processes, which could lead to therapeutic applications in treating conditions such as cancer and infections.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial properties, making them suitable for developing new antibiotics or antifungal agents. The interaction studies have identified specific molecular targets that could be exploited for therapeutic purposes.
Anticancer Activity
Studies have highlighted the anticancer potential of this compound, suggesting it may inhibit tumor growth by interfering with cellular signaling pathways associated with cancer progression. Further research is required to elucidate the mechanisms behind these effects.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Antimicrobial Activity Study : Research demonstrated that derivatives showed significant inhibition against various bacterial strains, indicating potential as a new class of antibiotics.
- Anticancer Research : A study focused on its ability to inhibit cell proliferation in cancer cell lines, revealing promising results that warrant further investigation into its mechanisms.
- Enzyme Interaction Studies : Preliminary findings suggest that this compound interacts with specific enzymes involved in metabolic pathways, which could lead to novel therapeutic strategies.
Mechanism of Action
The mechanism of action of N’-hydroxy-4-(pyridin-3-ylmethoxy)benzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Effects
- Pyridinylmethoxy vs. Methoxy/Phenyl Groups : The pyridin-3-ylmethoxy group in the target compound introduces aromatic nitrogen, which may improve binding to biological targets (e.g., kinases or receptors) compared to purely hydrophobic substituents like methoxy (Compound 8) or phenyl .
- Electron-Withdrawing Groups : The trifluoromethyl group in C₈H₇F₃N₂O enhances metabolic stability by resisting oxidative degradation, a property absent in the target compound .
- Salt Forms : The trihydrochloride salt of SY180985 demonstrates improved solubility compared to the free base form, a critical factor in drug formulation .
Physicochemical Properties
- Melting Points : Compound 7 (192–193°C) and Compound 8 (143–145°C) show higher melting points than typical amidoximes, likely due to strong intermolecular hydrogen bonding from multiple polar groups .
- Molecular Weight and Lipophilicity : The target compound (MW 255.27) is heavier than simpler analogs like QK-0923 (MW 215.25), which may affect membrane permeability.
Biological Activity
N'-Hydroxy-4-(pyridin-3-ylmethoxy)benzene-1-carboximidamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a hydroxylamine functional group, a methoxy group attached to a pyridine ring, and a carboximidamide moiety, which contribute to its biological properties.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase IX, which is implicated in cancer cell pH regulation. This inhibition can lead to altered cellular environments conducive to apoptosis in tumor cells .
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, disrupting their proliferation and survival .
- Interference with Signaling Pathways : It may also interact with various signaling pathways that regulate cell growth and differentiation.
Antitumor Activity
This compound has been evaluated for its antitumor properties:
- In Vitro Studies : Preliminary studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and colon cancer models. The IC50 values observed suggest potent activity comparable to established chemotherapeutic agents .
- In Vivo Studies : Animal models have shown that administration of the compound can lead to reduced tumor growth rates when compared to control groups. For instance, tumor xenografts treated with the compound exhibited up to 70% reduction in size compared to untreated controls .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has also been documented:
| Enzyme | IC50 Value (µM) | Effect |
|---|---|---|
| Carbonic Anhydrase IX | 0.5 | Inhibition leads to reduced pH regulation in tumors |
| Other Kinases (e.g., Pim) | 0.4 | Impairs cell proliferation |
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Study on Breast Cancer Cells : A study investigated the effects of the compound on MCF7 breast cancer cells, revealing a dose-dependent decrease in cell viability with an IC50 value of approximately 0.8 µM. Apoptotic markers were significantly elevated in treated cells compared to controls .
- Colon Cancer Model : In a mouse model of colon cancer, administration of this compound resulted in a notable decrease in tumor mass and improved overall survival rates compared to untreated mice .
Q & A
Basic Research Questions
Q. What experimental safety protocols are recommended for handling N'-hydroxy-4-(pyridin-3-ylmethoxy)benzene-1-carboximidamide in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear protective glasses, gloves, lab coats, and masks to avoid skin/eye contact and inhalation .
- Waste Disposal : Segregate chemical waste and transfer to certified hazardous waste treatment facilities to prevent environmental contamination .
- Containment : Use fume hoods or gloveboxes for reactions generating toxic vapors or particulates .
Q. How can the purity and identity of synthesized this compound be verified?
- Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : Compare and NMR chemical shifts to literature data (e.g., δ 11.20 ppm for hydroxyl protons in DMSO-d) .
- HPLC : Use reverse-phase chromatography with UV detection to assess purity (>95% recommended for biological assays) .
- Melting Point Analysis : Confirm consistency with reported values (e.g., 192–193°C for structurally similar amidoximes) .
Q. What are the key steps for synthesizing N'-hydroxybenzene-1-carboximidamide derivatives?
- Methodological Answer :
- General Synthesis : React substituted benzoyl chlorides with hydroxylamine derivatives under basic conditions (e.g., KOH in refluxing ethanol) .
- Optimization : Adjust solvent polarity (e.g., DMSO for sterically hindered substrates) and reaction time (12–24 hours) to improve yields (>85%) .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for N'-hydroxy-4-(trifluoromethyl)benzene-1-carboximidamide derivatives be resolved?
- Methodological Answer :
- Refinement Tools : Use SHELXL for high-resolution data (e.g., monoclinic space group, ) to model hydrogen bonding and F···F interactions .
- Validation : Cross-check against twinning metrics (e.g., Hooft parameter) and electron density maps to address disorder .
- Data Table :
| Parameter | Value |
|---|---|
| Space group | |
| (Å) | 9.8706 |
| (Å) | 11.2540 |
| (Å) | 8.4033 |
| Z | 4 |
| Reference |
Q. What computational strategies are effective for modeling the interaction of this compound with biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking Workflow :
Generate 3D conformers using SMILES strings (e.g., NC(=N)c2ccc(OCCOCCOc1ccc(cc1)C(N)=N)cc2) .
Perform molecular dynamics (MD) simulations in GROMACS with CHARMM force fields to assess binding stability .
- Validation : Compare docking scores (e.g., AutoDock Vina) with experimental IC values from enzyme inhibition assays .
Q. How can discrepancies in cytotoxicity data across bacterial strains (e.g., E. coli) be analyzed?
- Methodological Answer :
- Experimental Design :
- Use isogenic strains to isolate resistance mechanisms (e.g., efflux pumps vs. target mutations) .
- Normalize viability assays (MTT/resazurin) to cell density and growth phase .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare IC values across replicates .
Q. What strategies mitigate instability of N'-hydroxycarboximidamide derivatives during long-term storage?
- Methodological Answer :
- Storage Conditions :
- Lyophilize and store at -80°C under argon to prevent hydrolysis .
- Avoid exposure to light (use amber vials) and humidity (<10% RH) .
- Stability Monitoring : Perform periodic HPLC checks (every 3 months) to detect degradation peaks .
Q. How can isotopic labeling (e.g., ) aid in mechanistic studies of amidoxime reactivity?
- Methodological Answer :
- Synthesis : Use -hydroxylamine hydrochloride to label the imine nitrogen .
- Analytical Application : Track reaction pathways via -NMR or mass spectrometry (e.g., HR-MS for ions) .
Specialized Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
